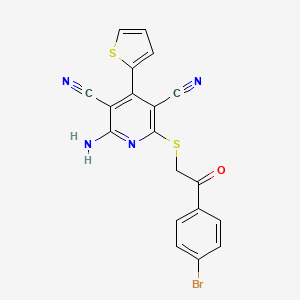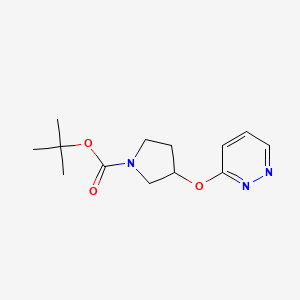![molecular formula C21H20N2O5 B2396449 N-(3-metoxifenil-etil)-2-(5-(benzo[d][1,3]dioxol-5-il)isoxazol-3-il)acetamida CAS No. 1105244-92-5](/img/structure/B2396449.png)
N-(3-metoxifenil-etil)-2-(5-(benzo[d][1,3]dioxol-5-il)isoxazol-3-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a methoxyphenethyl group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group, for instance, consists of a benzene ring fused with a 1,3-dioxole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could impact the compound’s solubility, stability, and reactivity .Mecanismo De Acción
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide is not fully understood. However, it is believed to act on specific receptors in the brain and other organs, leading to changes in cellular signaling pathways. This compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide are complex and varied. This compound has been shown to affect several physiological processes, including cognition, mood, and pain perception. It has also been shown to have anti-inflammatory and antioxidant properties. In terms of biochemical effects, this compound has been shown to modulate the activity of several enzymes and proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide in lab experiments are numerous. This compound has shown promising results in various studies, and its potential therapeutic applications make it a valuable tool for scientific research. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide. One potential direction is to further explore its potential therapeutic applications in neuroscience, cancer research, and immunology. Another direction is to investigate its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Overall, the potential applications of this compound make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide is a complex process that involves several steps. The first step is the synthesis of 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid, which is then converted into its corresponding acid chloride. This acid chloride is then reacted with 3-methoxyphenethylamine to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
Compuestos organoselénicos
El compuesto, que incorpora una subunidad benzo[d][1,3]dioxol, se ha utilizado en la síntesis de nuevos compuestos organoselénicos . Estos compuestos tienen aplicaciones potenciales en diversos campos como la síntesis orgánica, la farmacéutica, la química de ligandos, los materiales semiconductores, la bioquímica y la catálisis .
Antioxidantes
Los compuestos organoselénicos, incluidos los que incorporan la subunidad benzo[d][1,3]dioxol, se ha encontrado que actúan como antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que potencialmente reduce el riesgo de enfermedades crónicas.
Agentes antitumorales
Estos compuestos también se han explorado por sus propiedades antitumorales . Podrían potencialmente utilizarse en el desarrollo de nuevos tratamientos contra el cáncer.
Agentes antiinfecciosos
Se ha encontrado que los compuestos organoselénicos tienen propiedades antiinfecciosas . Esto sugiere aplicaciones potenciales en el tratamiento de diversas enfermedades infecciosas.
Inductores de citoquinas e inmunomoduladores
Se ha encontrado que estos compuestos inducen citoquinas y actúan como inmunomoduladores . Esto podría tener implicaciones para el tratamiento de enfermedades relacionadas con el sistema inmunitario.
Marcos metal-orgánicos (MOFs)
El compuesto se ha utilizado en la síntesis de marcos metal-orgánicos (MOFs) funcionalizados con dioxol . Los MOFs tienen una amplia gama de aplicaciones, incluido el almacenamiento de gas, la catálisis y la administración de fármacos.
Aplicaciones optoelectrónicas
Los compuestos con el esqueleto de chalcona, que incluye la subunidad benzo[d][1,3]dioxol, se están volviendo importantes en el diseño de nuevos materiales para aplicaciones optoelectrónicas .
Sistemas puente donador-aceptor
El compuesto se puede utilizar en sistemas puente donador-aceptor para mejorar el desarrollo de nuevos materiales para futuras aplicaciones optoelectrónicas .
Propiedades
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-25-17-4-2-3-14(9-17)7-8-22-21(24)12-16-11-19(28-23-16)15-5-6-18-20(10-15)27-13-26-18/h2-6,9-11H,7-8,12-13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPICCZWWVDZQFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)
![2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2396372.png)
![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)
![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)


![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)